![molecular formula C14H15F6NO4 B2843801 4-[3-(Trifluoromethoxy)phenyl]piperidin-4-ol; trifluoroacetic acid CAS No. 1803600-50-1](/img/structure/B2843801.png)
4-[3-(Trifluoromethoxy)phenyl]piperidin-4-ol; trifluoroacetic acid
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Overview
Description
“4-[3-(Trifluoromethoxy)phenyl]piperidin-4-ol; trifluoroacetic acid” is a chemical compound with the CAS Number: 1803600-50-1 . It has a molecular weight of 375.27 . The compound is a white solid .
Molecular Structure Analysis
The molecular formula of the compound is C14H15F6NO4 . The InChI code is 1S/C12H14F3NO2.C2HF3O2/c13-12(14,15)18-10-3-1-2-9(8-10)11(17)4-6-16-7-5-11;3-2(4,5)1(6)7/h1-3,8,16-17H,4-7H2;(H,6,7) .Physical And Chemical Properties Analysis
The compound is a white solid . It has a molecular weight of 375.27 and a molecular formula of C14H15F6NO4 . The InChI code is 1S/C12H14F3NO2.C2HF3O2/c13-12(14,15)18-10-3-1-2-9(8-10)11(17)4-6-16-7-5-11;3-2(4,5)1(6)7/h1-3,8,16-17H,4-7H2;(H,6,7) .Scientific Research Applications
Trifluoromethoxylation Reagents
The trifluoromethoxy (CF3O) group has become a novel moiety in various fields because of its unique features . The compound “4-[3-(Trifluoromethoxy)phenyl]piperidin-4-ol; trifluoroacetic acid” can be used as a reagent in trifluoromethoxylation reactions . This process makes CF3O-containing compounds more accessible .
Inhibitors of Human Soluble Epoxide Hydrolase
A series of N, N′-disubstituted bis-ureas containing a lipophilic 4-(trifluoromethoxy)phenyl fragment were synthesized by reaction of 4-(trifluoromethoxy)phenyl isocyanate with aliphatic diamines . These synthesized compounds are promising as inhibitors of human soluble epoxide hydrolase .
Clinical Trials for Hypertonia, Tuberculosis, Renal Pathologies
The 4-(trifluoromethoxy)phenyl is often introduced as a structural fragment in the design of inhibitors of soluble epoxide hydrolase (sEH) . For example, N-(1-propanoylpiperidin-4-yl)-N′-[4-(trifluoromethoxy)phenyl]urea (1770-TPPU) was among the first candidates for clinical trials of inhibitors of sEH as a promising target for etiotropic therapy of hypertonia, tuberculosis, renal pathologies, and other socially dangerous diseases .
Studying Biological Processes Related to Aging
Compounds containing a 4-(trifluoromethoxy)phenyl group also exhibit other activities. For instance, N-[4-(trifluoromethoxy)phenyl]carbonohydrazonoyl dicyanide may be useful in studying biological processes related to aging .
Insecticide or Zoocide
2-{2-(4-Cyanophenyl)-1-[3-(trifluoromethyl)phenyl]ethylidene}-N-[4-(trifluoromethoxy)phenyl]hydrazinecarboxamide (B, metaflumizone, ProMeris) is used as an insecticide (or zoocide) . It acts by blocking potential-dependent sodium channels in injurious insects and rodents .
Antitumor Activity
3-[(Quinolin-4-ylmethyl)amino]-N-[4-(trifluoromethoxy)phenyl]thiophene-2-carboxamide showed antitumor activity via inhibition of tyrosine kinase .
Safety and Hazards
properties
IUPAC Name |
2,2,2-trifluoroacetic acid;4-[3-(trifluoromethoxy)phenyl]piperidin-4-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F3NO2.C2HF3O2/c13-12(14,15)18-10-3-1-2-9(8-10)11(17)4-6-16-7-5-11;3-2(4,5)1(6)7/h1-3,8,16-17H,4-7H2;(H,6,7) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIMGEHCGJOTQPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1(C2=CC(=CC=C2)OC(F)(F)F)O.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F6NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[3-(Trifluoromethoxy)phenyl]piperidin-4-ol; trifluoroacetic acid |
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